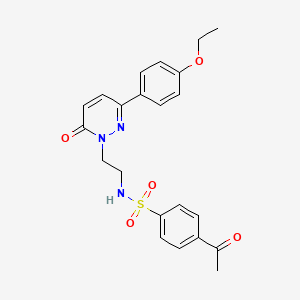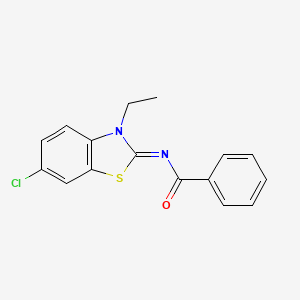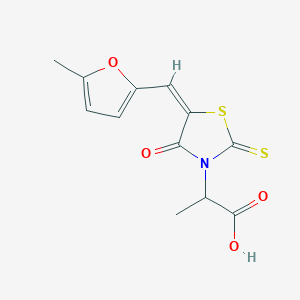
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Scientific Research
Arylpiperazine derivatives, including compounds with structural similarities to "4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide," have been extensively studied for their potential therapeutic applications, mainly in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. The metabolites of these derivatives distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives. This extensive distribution and the resultant pharmacological actions highlight the importance of these compounds in neuroscience research, particularly in understanding neurotransmitter systems and developing novel therapeutics for CNS disorders (Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of drugs with various therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. The versatility of the piperazine scaffold, as seen in compounds structurally related to "4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide," has been the subject of numerous patents, indicating its importance in medicinal chemistry and pharmaceutical research. Slight modifications in the substitution pattern on the piperazine nucleus can result in significant differences in medicinal potential, making these derivatives a focus of ongoing research in drug development (Rathi et al., 2016).
Research on Tryptamines and Piperazines
The study of new psychoactive substances (NPS) like tryptamines and piperazines, which include compounds structurally related to the query molecule, provides insights into their psychoactive effects, routes of administration, pharmacology, and potential toxicities. This research is crucial for understanding the impact of these substances on public health and safety, as well as their potential therapeutic applications or risks associated with uncontrolled use (Tittarelli et al., 2014).
Anti-mycobacterial Activity of Piperazine Derivatives
Piperazine derivatives, including those similar to "4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide," have shown potent anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing new anti-TB agents, contributing to the global effort against tuberculosis (Girase et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-5-6-18(17(2)13-16)24-21(28)27-11-9-26(10-12-27)20-14-19(22-15-23-20)25-7-3-4-8-25/h3-8,13-15H,9-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBMXBOIDSSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)

![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2844045.png)
![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2844049.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2844051.png)


![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2844058.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2844059.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)